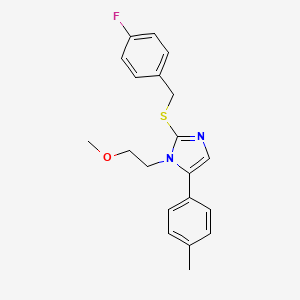

2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methoxyethyl)-5-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2OS/c1-15-3-7-17(8-4-15)19-13-22-20(23(19)11-12-24-2)25-14-16-5-9-18(21)10-6-16/h3-10,13H,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKIAZHAOZLBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the 4-fluorobenzylthio, 2-methoxyethyl, and p-tolyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, thiols, and alkylating agents under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the imidazole ring or other substituents.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups or modify existing ones.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that modifications to the imidazole structure can enhance its efficacy against various pathogens. For instance, compounds with thio groups have shown increased antibacterial and antifungal activities compared to their non-thio counterparts .

Case Study:

In a study examining various imidazole derivatives, it was found that those with specific substituents exhibited potent activity against Staphylococcus aureus and Escherichia coli. The incorporation of the thio group in the structure of 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole may enhance its binding affinity to bacterial enzymes, thus improving its antimicrobial action.

Anticancer Potential

The imidazole ring system is prevalent in many anticancer agents due to its ability to interact with biological targets involved in cancer progression. The compound has been investigated for its potential as an anticancer agent, showing promising results in inhibiting tumor cell proliferation.

Research Findings:

A study focused on imidazole derivatives reported that certain modifications led to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of the p-tolyl group in this compound may contribute to enhanced lipophilicity, facilitating better cellular uptake and activity against cancer cells .

Anti-inflammatory Properties

Imidazole derivatives are also recognized for their anti-inflammatory effects. The structural features of this compound may influence its ability to modulate inflammatory pathways.

Mechanism of Action:

The compound's thioether moiety can interact with inflammatory mediators such as cytokines and prostaglandins, potentially leading to reduced inflammation. Experimental studies have demonstrated that similar imidazole compounds can inhibit the production of pro-inflammatory cytokines, suggesting a viable pathway for therapeutic application in inflammatory diseases .

Neuropharmacological Applications

Recent studies have explored the neuropharmacological potential of imidazole derivatives, particularly their role as serotonin transporter inhibitors. The structural characteristics of this compound may allow it to bind effectively to serotonin receptors, influencing mood regulation and anxiety.

Evidence from Research:

A related study indicated that imidazole compounds could serve as selective serotonin reuptake inhibitors (SSRIs), which are critical in treating depression and anxiety disorders. The fluorobenzyl group may enhance selectivity for serotonin transporters, thus improving therapeutic outcomes .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored, including:

- Nucleophilic substitution reactions involving thiols.

- Alkylation processes to introduce methoxyethyl groups.

- Aromatic substitution techniques for attaching p-tolyl groups.

These synthetic strategies not only enhance the compound's yield but also allow for further modifications to improve pharmacological properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison

Key Observations:

- Solubility : The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to ethylthio () or arylthio analogs.

- Metabolic Stability : Fluorinated aryl groups (e.g., 4-fluorobenzyl) are common in drug design to resist oxidative metabolism, as seen in TGR5 agonist 6g .

Kinase Inhibition

- SB203580 () inhibits p38 MAPK via interactions with its ATP-binding pocket. Its 4-fluorophenyl and pyridyl groups are critical for selectivity. The target compound lacks pyridyl substituents, suggesting divergent targets.

- Benzimidazole-triazole hybrids () exhibit antibacterial activity, likely due to triazole-thiazole motifs. The target’s thioether and p-tolyl groups may favor different biological pathways.

GPCR Modulation

- TGR5 agonist 6g () highlights the importance of thioether linkages and aryl groups in receptor binding. The target’s 4-fluorobenzylthio group may similarly enhance affinity for bile acid receptors.

Antimycobacterial Activity

Biological Activity

The compound 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a fluorobenzyl thio group, a methoxyethyl substituent, and a p-tolyl group, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. The compound has been investigated for its cytotoxic effects against various cancer cell lines.

- Cytotoxicity : In vitro assays demonstrated that this compound shows potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values suggesting effective inhibition of cell proliferation.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- DNA Intercalation : Molecular docking studies suggest that the compound can intercalate into DNA, disrupting replication and transcription processes.

- Bcl-2 Inhibition : It has been shown to inhibit Bcl-2, a protein that regulates apoptosis, thereby promoting programmed cell death in cancer cells.

Pharmacological Studies

Pharmacological evaluations have highlighted the potential of this compound as a therapeutic agent:

- GABA-A Receptor Modulation : Similar compounds in the imidazole class have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, suggesting that our compound may also interact with central nervous system targets .

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in treating various conditions:

- Breast Cancer Treatment : A study involving a series of imidazole derivatives, including our compound, reported significant reductions in tumor size in xenograft models.

- Neuroprotective Effects : Research indicates that compounds with similar structural features exhibit neuroprotective effects in models of neurodegeneration, potentially through GABAergic modulation .

Q & A

Q. What are the optimized synthetic routes for preparing 2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:

- Step 1: Formation of the imidazole core via condensation of 4-fluorobenzyl thiol with a pre-functionalized imidazole precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2: Introduction of the 2-methoxyethyl group via alkylation using 2-methoxyethyl chloride in the presence of a phase-transfer catalyst .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/EtOAc gradient) .

- Characterization:

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key for identifying substituent connectivity and electronic environments. For instance, the deshielded proton at C-2 of the imidazole ring (δ ~7.8 ppm) confirms thioether substitution .

- X-Ray Crystallography: Resolves bond lengths (e.g., S–C bond ~1.81 Å) and dihedral angles between the imidazole core and aryl groups, critical for validating spatial orientation .

- HR-MS: Accurately determines molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₀FN₃OS: 394.13) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the aryl groups) influence biological activity and pharmacokinetics?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Fluorobenzyl vs. Bromobenzyl: Fluorine’s electron-withdrawing effect enhances metabolic stability compared to bromine, as shown in TGR5 agonists (e.g., 6g in ) .

- Methoxyethyl vs. Methyl Groups: Methoxyethyl improves solubility (logP reduction by ~0.5 units) but may reduce membrane permeability, as observed in benzimidazole-based oxazole analogues .

- Experimental Design: Synthesize analogs with systematic substituent changes (e.g., –OCH₃ → –CF₃) and evaluate via in vitro assays (e.g., IC₅₀ for enzyme inhibition) .

Q. What in vitro and computational strategies are used to evaluate this compound’s biological activity?

Methodological Answer:

- In Vitro Assays:

- Computational Modeling:

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. activity)?

Methodological Answer:

- Case Study: If docking predicts high affinity but in vitro activity is low:

- Solubility Check: Measure kinetic solubility in PBS (e.g., <10 µM may limit bioavailability) .

- Metabolic Stability: Incubate with liver microsomes; half-life <30 min suggests rapid degradation .

- Off-Target Screening: Use proteome-wide profiling to identify unintended targets (e.g., cytochrome P450 isoforms) .

Q. What are the best practices for designing derivatives with improved selectivity and reduced toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.